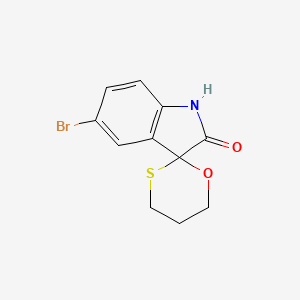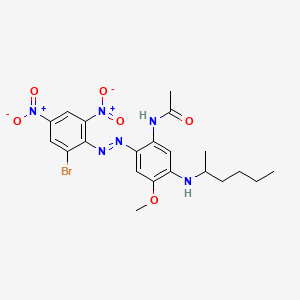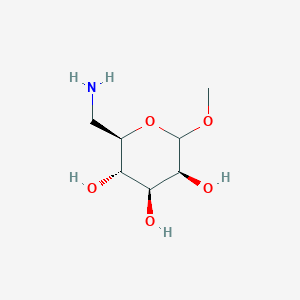
Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) hydrate is a chemical compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and reactivity to the compounds. This particular compound is characterized by the presence of a methanethiol group, an amidino group attached to an adamantyl moiety, and a hydrogen sulfate ester hydrate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) hydrate typically involves multiple steps. One common approach is the reaction of 1-adamantylamine with methanethiol in the presence of a suitable catalyst to form the amidino derivative. This intermediate is then reacted with sulfuric acid to introduce the hydrogen sulfate ester group. The final step involves hydration to obtain the hydrate form of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) hydrate undergoes various chemical reactions, including:
Oxidation: The methanethiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The amidino group can be reduced to form amines.
Substitution: The hydrogen sulfate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) hydrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex adamantane derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and unique structural features.
Industry: Utilized in the production of high-energy fuels and lubricants due to its thermal stability.
Mechanism of Action
The mechanism of action of Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) hydrate involves its interaction with specific molecular targets. The methanethiol group can form covalent bonds with thiol groups in proteins, potentially altering their function. The amidino group can interact with nucleophilic sites in enzymes, inhibiting their activity. The hydrogen sulfate ester group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester)
- 1-Adamantylacetic acid
- 1,3-Dehydroadamantane
Uniqueness
Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) hydrate is unique due to its combination of functional groups and the adamantyl moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its stability, reactivity, and potential bioactivity set it apart from other similar compounds.
Properties
CAS No. |
63869-14-7 |
|---|---|
Molecular Formula |
C48H82N8O13S8 |
Molecular Weight |
1235.7 g/mol |
IUPAC Name |
1-[(1-amino-2-sulfosulfanylethylidene)amino]adamantane;hydrate |
InChI |
InChI=1S/4C12H20N2O3S2.H2O/c4*13-11(7-18-19(15,16)17)14-12-4-8-1-9(5-12)3-10(2-8)6-12;/h4*8-10H,1-7H2,(H2,13,14)(H,15,16,17);1H2 |
InChI Key |
INFKGGOPQPNWRD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N=C(CSS(=O)(=O)O)N.C1C2CC3CC1CC(C2)(C3)N=C(CSS(=O)(=O)O)N.C1C2CC3CC1CC(C2)(C3)N=C(CSS(=O)(=O)O)N.C1C2CC3CC1CC(C2)(C3)N=C(CSS(=O)(=O)O)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



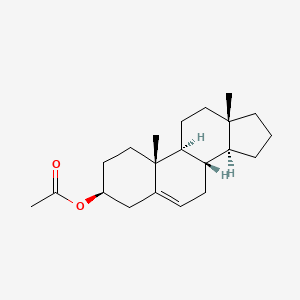


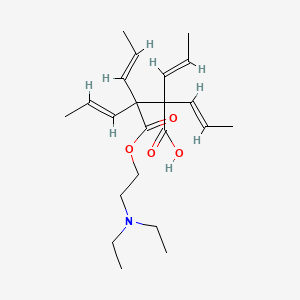
![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate](/img/structure/B13775295.png)

![(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol](/img/structure/B13775315.png)
